![molecular formula C44H48N6O13S2 B1514393 Ertapenem Dimer Impurity CAS No. 402955-37-7](/img/structure/B1514393.png)
Ertapenem Dimer Impurity
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Overview
Description
Synthesis Analysis
A mass spectrometer compatible, reverse-phase high-performance liquid chromatography method capable to resolve twenty-six impurities and degradation products (DPs) in Ertapenem (ERT) has been developed . Eight dimer impurities (m/z 951) and two dehydrated dimers (m/z 933) were baseline resolved . The impurities and DPs were identified using LC–MS/MS .Scientific Research Applications
Stress Testing and Degradation Analysis
Research has involved exposing Ertapenem to various stress conditions to achieve 5–25% degradation. This is essential for understanding the stability and shelf-life of the drug under different environmental factors .
High-Performance Liquid Chromatography (HPLC) – Mass Spectrometry (MS)
An HPLC–MS method has been developed that is compatible with mass spectrometers. This method is capable of resolving twenty-six impurities and degradation products in Ertapenem, including eight dimer impurities and two dehydrated dimers .
Antibiotic Mechanism Study
Ertapenem is a carbapenem class antibiotic that binds preferably to penicillin-binding proteins 2 and 3. Studying its impurities, like the Ertapenem Dimer Impurity, can provide insights into its mechanism of action against bacterial infections .
Mechanism of Action
Ertapenem, the parent compound of Ertapenem Dimer Impurity, is a carbapenem class of antibiotic, stable to dehydropeptidase; it binds preferably to penicillin-binding proteins (PBP) 2 and 3 . ERT demonstrates broad antibacterial spectrum against Gram-positive and Gram-negative aerobes and anaerobes .
properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]-1-[(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)39(55)49(31)33(35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)42(58)59)41(57)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)43(60)61)65-36-18(2)32-30(20(4)52)40(56)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKZHKCNSVCAIT-BNCIILEKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)[C@@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N6O13S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747710 |
Source
|
Record name | PUBCHEM_71316412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ertapenem Dimer Impurity | |
CAS RN |
402955-37-7 |
Source
|
Record name | PUBCHEM_71316412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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